6'-amino-3'-ethyl-2-methyl-4,5-dihydro-2'H-spiro[furan-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile
Overview
Description
6’-amino-3’-ethyl-2-methyl-4,5-dihydro-2’H-spiro[furan-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile is a complex heterocyclic compound It features a spiro structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-amino-3’-ethyl-2-methyl-4,5-dihydro-2’H-spiro[furan-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile typically involves multi-step reactions. One common method starts with the preparation of the furan ring, followed by the formation of the pyrazole ring. The spiro connection is then established through a cyclization reaction. Specific reagents and conditions may include:
Formation of the Furan Ring: This can be achieved through the reaction of an appropriate aldehyde with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine or its derivatives with a β-keto ester or diketone.
Spiro Cyclization: The final step involves cyclization to form the spiro compound, which can be facilitated by heating or using a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6’-amino-3’-ethyl-2-methyl-4,5-dihydro-2’H-spiro[furan-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
6’-amino-3’-ethyl-2-methyl-4,5-dihydro-2’H-spiro[furan-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutics for various diseases.
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in multi-step synthetic pathways.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific functionalities, such as polymers or nanomaterials.
Mechanism of Action
The mechanism by which 6’-amino-3’-ethyl-2-methyl-4,5-dihydro-2’H-spiro[furan-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]: Similar spiro structure but with different substituents.
Spiro[furan-3,4’-pyrano[2,3-c]pyrazole]: Lacks the amino and cyano groups present in the target compound.
6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate: Shares the amino group but has a different core structure.
Uniqueness
6’-amino-3’-ethyl-2-methyl-4,5-dihydro-2’H-spiro[furan-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile is unique due to its specific combination of functional groups and spiro structure. This uniqueness can confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-amino-3-ethyl-2'-methylspiro[2H-pyrano[2,3-c]pyrazole-4,3'-oxolane]-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-3-9-10-12(17-16-9)19-11(15)8(6-14)13(10)4-5-18-7(13)2/h7H,3-5,15H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUPEIIWGDUNAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=NN1)OC(=C(C23CCOC3C)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001112496 | |
Record name | 6′-Amino-3′-ethyl-4,5-dihydro-2-methylspiro[furan-3(2H),4′(2′H)-pyrano[2,3-c]pyrazole]-5′-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001112496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626221-27-0 | |
Record name | 6′-Amino-3′-ethyl-4,5-dihydro-2-methylspiro[furan-3(2H),4′(2′H)-pyrano[2,3-c]pyrazole]-5′-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626221-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6′-Amino-3′-ethyl-4,5-dihydro-2-methylspiro[furan-3(2H),4′(2′H)-pyrano[2,3-c]pyrazole]-5′-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001112496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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